molecular formula C23H21N5O2 B15007893 7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B15007893
M. Wt: 399.4 g/mol
InChI Key: ZNMGHUHKTBSZKG-UHFFFAOYSA-N
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Description

7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopyridines. This compound is characterized by its unique structure, which includes a fused imidazole and purine ring system, substituted with various phenyl and methyl groups. The presence of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction may start with the condensation of 3,4-dimethylbenzaldehyde with 1,3-dimethylurea, followed by cyclization with phenylhydrazine to form the imidazole ringIndustrial production methods may employ similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Scientific Research Applications

7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting anticancer effects. The pathways involved in its mechanism of action include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Similar compounds to 7-(3,4-dimethylphenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione include other imidazopyridines and purine derivatives. These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical and biological properties. Some examples include:

Properties

Molecular Formula

C23H21N5O2

Molecular Weight

399.4 g/mol

IUPAC Name

7-(3,4-dimethylphenyl)-2,4-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C23H21N5O2/c1-14-10-11-16(12-15(14)2)18-13-27-19-20(25(3)23(30)26(4)21(19)29)24-22(27)28(18)17-8-6-5-7-9-17/h5-13H,1-4H3

InChI Key

ZNMGHUHKTBSZKG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=CC=C5)N(C(=O)N(C4=O)C)C)C

Origin of Product

United States

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